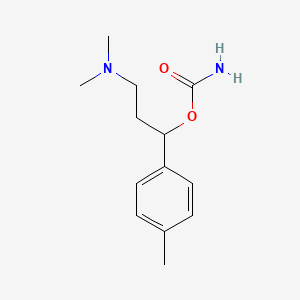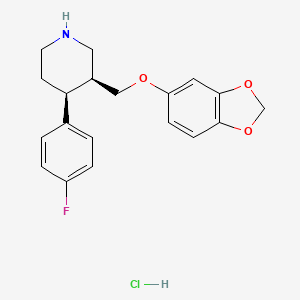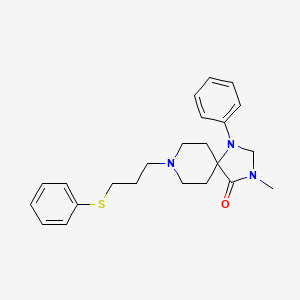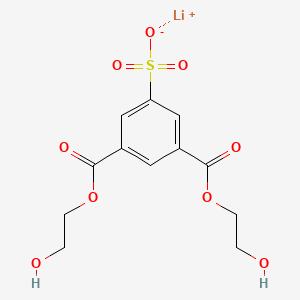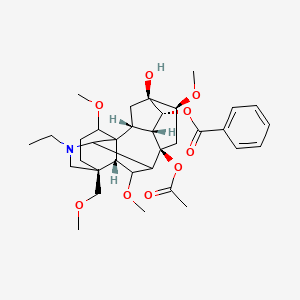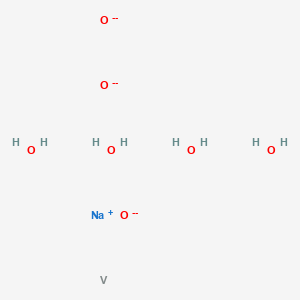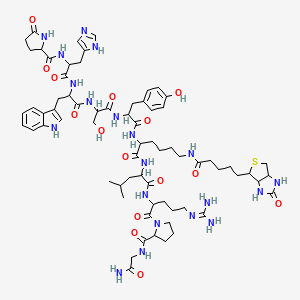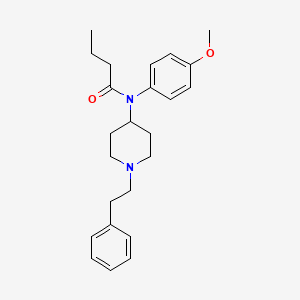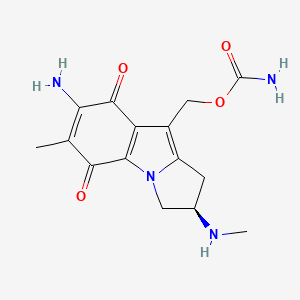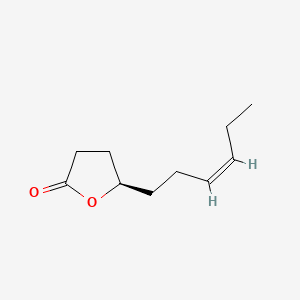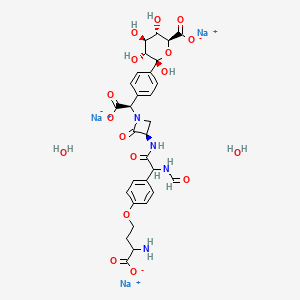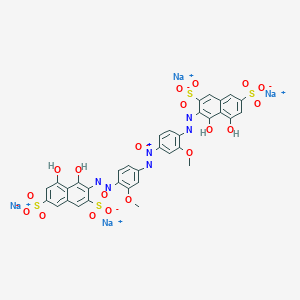
Tetrasodium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-545-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating to release nitrogen gas and free radicals, which initiate the polymerization process.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified by recrystallization from an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can participate in various types of reactions, including:
Oxidation: The free radicals can react with oxygen to form peroxides.
Reduction: The radicals can be reduced by hydrogen donors to form stable compounds.
Substitution: The radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air is used as the oxidizing agent.
Reduction: Hydrogen donors such as thiols or amines are used.
Substitution: Organic substrates with labile hydrogen atoms are used.
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Stable organic compounds with reduced radicals.
Substitution: New organic compounds with substituted radicals.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Biology: Used in the study of radical-induced damage to biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate nitrogen gas and free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the monomers and the growing polymer chains.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and potassium persulfate. it is unique in its ability to generate radicals at relatively low temperatures, making it suitable for use in temperature-sensitive polymerization reactions.
List of Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-azobis(2-methylbutyronitrile)
Properties
CAS No. |
83968-64-3 |
|---|---|
Molecular Formula |
C34H22N6Na4O19S4 |
Molecular Weight |
1038.8 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-oxidoazaniumylidene]amino]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N6O19S4.4Na/c1-58-25-11-17(3-5-21(25)35-37-31-27(62(52,53)54)9-15-7-19(60(46,47)48)13-23(41)29(15)33(31)43)39-40(45)18-4-6-22(26(12-18)59-2)36-38-32-28(63(55,56)57)10-16-8-20(61(49,50)51)14-24(42)30(16)34(32)44;;;;/h3-14,41-44H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI Key |
YKYOVELGULBQIW-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)N=[N+](C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



